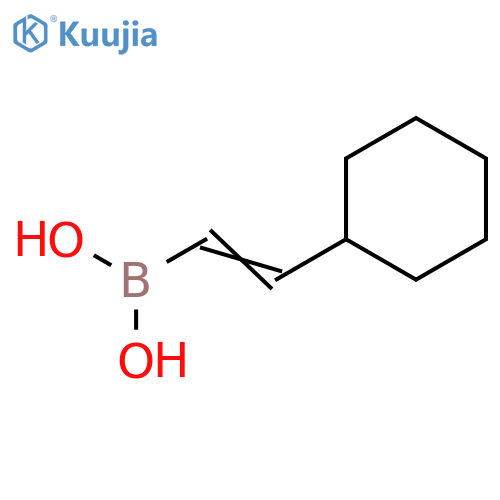

Cas no 57002-01-4 (Boronic acid, B-(2-cyclohexylethenyl)-)

57002-01-4 structure

商品名:Boronic acid, B-(2-cyclohexylethenyl)-

CAS番号:57002-01-4

MF:C8H15BO2

メガワット:154.014502763748

CID:5224708

Boronic acid, B-(2-cyclohexylethenyl)- 化学的及び物理的性質

名前と識別子

-

- Boronic acid, B-(2-cyclohexylethenyl)-

-

- インチ: 1S/C8H15BO2/c10-9(11)7-6-8-4-2-1-3-5-8/h6-8,10-11H,1-5H2

- InChIKey: FBRJOMMIILHLCG-UHFFFAOYSA-N

- ほほえんだ: B(C=CC1CCCCC1)(O)O

Boronic acid, B-(2-cyclohexylethenyl)- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00812908-1g |

(2-Cyclohexylvinyl)boronic acid |

57002-01-4 | 95% mix TBC as stabilizer | 1g |

¥1029.0 | 2024-04-18 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1325464-1g |

(2-Cyclohexylvinyl)boronic acid |

57002-01-4 | 95% mix TBC as stabilizer | 1g |

¥1543.00 | 2024-05-08 | |

| Ambeed | A867685-1g |

(2-Cyclohexylvinyl)boronic acid |

57002-01-4 | 95% mix TBC as stabilizer | 1g |

$150.0 | 2024-08-02 |

Boronic acid, B-(2-cyclohexylethenyl)- 関連文献

-

Yuanyuan Han,Wei Jiang Soft Matter, 2017,13, 2634-2642

-

Jack M. Harrowfield J. Mater. Chem. C, 2021,9, 7607-7614

-

Xu Zhang,K. P. Rakesh,Hua-Li Qin Chem. Commun., 2019,55, 2845-2848

-

Hideyuki Shinmori,Chihiro Mochizuki Chem. Commun., 2017,53, 6569-6572

-

Ayrat M. Dimiev,Ayrat Gizzatov Chem. Commun., 2013,49, 2613-2615

57002-01-4 (Boronic acid, B-(2-cyclohexylethenyl)-) 関連製品

- 2228726-78-9(2-(but-3-yn-2-yl)-4-methoxypyridine)

- 2172631-96-6(2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-enamido-2-(1-methyl-1H-pyrazol-4-yl)acetic acid)

- 1694115-14-4(1-(4-bromophenyl)methyl-N-methyl-1H-imidazol-2-amine)

- 124-83-4((1R,3S)-Camphoric Acid)

- 1531087-60-1(1-(3,5-dichloropyridin-2-yl)prop-2-en-1-one)

- 930858-73-4(N-(1-cyano-1,2-dimethylpropyl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]acetamide)

- 1049753-61-8(4,5,6,7,8,9-Hexahydrocyclooctad1,3thiazol-2-amine Hydrobromide)

- 2679932-69-3(rac-benzyl (3aR,6aS)-3a-cyano-2,2-dioxo-hexahydro-1H-2lambda6-thieno3,4-cpyrrole-5-carboxylate)

- 7228-52-6(2,2-dimethylcycloheptan-1-one)

- 1935341-05-1(5-amino-3-(bromomethyl)-4-cyanothiophene-2-carboxylic acid)

推奨される供給者

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量